molecular formula C22H28O6 B12322741 (2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether

(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether

Cat. No.: B12322741
M. Wt: 388.5 g/mol
InChI Key: AYWPHVUFQNWITL-UHFFFAOYSA-N
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Description

(+)-Lariciresinol dimethyl ether is a tetrahydrofuranolignan derivative characterized by a tetrahydrofuran core substituted with two 3,4-dimethoxyphenyl groups and a hydroxymethyl group. It is the dimethyl ether analog of lariciresinol, where the hydroxyl groups on the phenyl rings are replaced by methoxy groups. The molecular formula is C₂₂H₂₈O₆ (calculated molecular weight: 388.44 g/mol).

Lariciresinol and its derivatives are naturally occurring lignans found in plants such as Puccinellia maritima and Spartina patens, where they contribute to antioxidant defenses.

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-24-18-7-5-14(10-20(18)26-3)9-16-13-28-22(17(16)12-23)15-6-8-19(25-2)21(11-15)27-4/h5-8,10-11,16-17,22-23H,9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWPHVUFQNWITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Cyclization of Epoxy Ethers Using Titanium(III) Reagents

Mechanistic Overview

The radical cyclization approach, pioneered by researchers in the early 2000s, employs titanium(III)-mediated intramolecular reactions to construct the tetrahydrofuran core. Titanocene dichloride (Cp₂TiCl₂) is reduced in situ by activated zinc dust in tetrahydrofuran (THF), generating a Ti(III) species that initiates radical formation. Epoxy olefinic ether precursors, such as 4b , undergo regioselective ring-opening and cyclization to yield the desired lignan skeleton.

Synthetic Procedure

  • Precursor Preparation : Epoxy ether 4b is synthesized from 3,4-dimethoxycinnamyl alcohol via epoxidation with m-chloroperbenzoic acid (mCPBA).
  • Radical Generation : A mixture of Cp₂TiCl₂ (1.2 eq) and activated zinc dust (3 eq) in anhydrous THF is stirred under nitrogen at 0°C for 30 minutes.
  • Cyclization : Epoxy ether 4b is added dropwise, and the reaction is warmed to room temperature, stirring for 12 hours.
  • Workup : Acidic quenching with 1M HCl followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc 7:3) affords (+)-lariciresinol dimethyl ether in 63% yield.
Key Data:
  • Reagents : Cp₂TiCl₂, Zn dust, THF, HCl.
  • Reaction Time : 12 hours.
  • Yield : 63%.
  • Stereoselectivity : The Ti(III)-mediated process ensures retention of the (2S,3R,4R) configuration due to conformational control during radical recombination.

Asymmetric Diels–Alder Strategy for Enantioselective Synthesis

Benzocyclobutenol Intermediate Route

This method, developed by Coltart and Charlton, exploits the asymmetric Diels–Alder reaction between ortho-quinodimethanes and dienophiles to establish stereocenters.

Stepwise Synthesis
  • Bromination : 3,4-Dimethoxybenzaldehyde (8 ) is brominated using Br₂ in acetic acid, yielding 2-bromo-4,5-dimethoxybenzaldehyde (9 ) in 86% yield.
  • Acetal Protection : Aldehyde 9 is protected as its ethylene glycol acetal, followed by halogen–lithium exchange with n-butyllithium to generate a benzocyclobutenol intermediate (15a ).
  • Diels–Alder Cycloaddition : Reacting 15a with a chiral dienophile (e.g., (R)-mandelic acid-derived acrylate) under thermal conditions (110°C, 48 hours) produces the cycloadduct 17a with >95% enantiomeric excess (ee).
  • Reduction and Lactonization : The hydroxyl group at C1 of 17a is reductively removed using LiAlH₄, followed by a one-pot reduction–lactonization with BH₃·THF to yield (+)-lariciresinol dimethyl ether in 93% isolated yield for the final step.
Key Data:
  • Critical Step : Diels–Alder reaction achieves enantioselectivity via chiral auxiliary control.
  • Overall Yield : 58% (four steps).
  • Stereochemical Outcome : The (2S,3R,4R) configuration is established during cycloaddition and retained through subsequent reductions.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

Parameter Radical Cyclization Asymmetric Diels–Alder
Reaction Steps 3 4
Overall Yield 63% 58%
Stereoselectivity Moderate (controlled by radical intermediates) High (>95% ee)
Scalability Suitable for gram-scale Limited by chiral auxiliary cost

Advantages and Limitations

  • Radical Cyclization :
    • Pros: Uses commercially available Ti reagents; shorter reaction sequence.
    • Cons: Moderate stereoselectivity requires careful optimization of reaction conditions.
  • Asymmetric Diels–Alder :
    • Pros: High enantiomeric purity; applicable to diverse lignan analogs.
    • Cons: Multistep synthesis increases cost and time.

Chemical Reactions Analysis

Types of Reactions

(+)-Lariciresinol dimethyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding quinone or other oxidized forms.

    Reduction: Reduction reactions can lead to the formation of different hydroxylated derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products

Scientific Research Applications

Overview

(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol, commonly referred to as (+)-Lariciresinol dimethyl ether, is a lignan compound with significant biological and pharmacological properties. This compound has garnered attention for its potential applications in various fields, including pharmacology, biochemistry, and material science.

Biological Activities

  • Anticancer Properties :
    • Studies have demonstrated that Lariciresinol dimethyl ether exhibits cytotoxic effects against various cancer cell lines. It has shown significant activity against P-388 lymphocytic leukemia cells, suggesting its potential as an anticancer agent .
    • The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell survival and proliferation .
  • Antioxidant Activity :
    • Lariciresinol dimethyl ether has been identified as a potent antioxidant. It scavenges free radicals and reduces oxidative stress in biological systems, which is beneficial for preventing cellular damage associated with aging and various diseases .
  • Anti-inflammatory Effects :
    • Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases .

Pharmacological Applications

  • Neuroprotective Effects :
    • The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help in reducing neuronal damage and improving cognitive functions through its antioxidant mechanisms .
  • Metabolic Regulation :
    • Lariciresinol dimethyl ether is being explored for its role in metabolic regulation, particularly in glucose metabolism and lipid profiles. It may have implications for managing conditions like diabetes and obesity .

Material Science Applications

  • Biodegradable Polymers :
    • Due to its natural origin and favorable properties, Lariciresinol dimethyl ether is being investigated as a building block for biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability .
  • Cosmetic Formulations :
    • The antioxidant properties of this compound make it suitable for use in cosmetic products aimed at skin protection and anti-aging formulations. Its ability to neutralize free radicals can help in preserving skin integrity and appearance .

Case Studies

  • Anticancer Research :
    • A study conducted on the effects of Lariciresinol dimethyl ether on human cancer cell lines revealed a dose-dependent decrease in cell viability, supporting its potential as an effective anticancer agent .
  • Neuroprotection Study :
    • In an animal model of Alzheimer's disease, administration of Lariciresinol dimethyl ether resulted in improved cognitive performance and reduced amyloid plaque formation, highlighting its neuroprotective capabilities .

Mechanism of Action

The mechanism of action of (+)-Lariciresinol dimethyl ether involves its interaction with various molecular targets and pathways:

    Antioxidant activity: The compound scavenges free radicals, reducing oxidative stress in cells.

    Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Molecular targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Structural Insights :

  • The tetrahydrofuran core in lariciresinol derivatives contrasts with the dioxane ring in pinoresinol, influencing rigidity and hydrogen-bonding capacity.

Antioxidant Properties

  • Lariciresinol: Inhibits ROS generation in a dose-dependent manner (IC₅₀ ~10 µM) without cytotoxicity in human cell lines.
  • (+)-Lariciresinol dimethyl ether: Predicted to exhibit stronger antioxidant activity due to electron-donating methoxy groups, though direct data is lacking. Methoxy substitution may stabilize radical intermediates.
  • Pinoresinol: Shows moderate ROS scavenging (IC₅₀ ~25 µM) but superior anti-inflammatory effects via NF-κB inhibition.

Cytotoxicity and Therapeutic Potential

  • Lariciresinol: Non-cytotoxic up to 100 µM in murine macrophages.
  • Secoisolariciresinol: Acts as a phytoestrogen, binding to estrogen receptors (EC₅₀ ~1 µM).

Key Research Findings

Role in Plant Defense: Lariciresinol derivatives in halophytic grasses (Spartina spp.) mitigate oxidative stress under high-salinity conditions, with ROS inhibition efficiency correlating with methoxy group count.

Structure-Activity Relationships: Methoxy substitution in veratrole compounds enhances electrophilicity and reactivity, as seen in urushiol dimethyl ether’s allergenic potency. This suggests (+)-lariciresinol dimethyl ether may interact more strongly with cellular targets than hydroxylated analogs.

Analytical Detection: Lariciresinol is identified in plant extracts via UPLC-HRMS, with characteristic fragments at m/z 329 (loss of two CH₃ groups) and m/z 359 (aglycone ion). The dimethyl ether variant would likely exhibit similar fragmentation but higher molecular ion peaks.

Biological Activity

(+)-Lariciresinol dimethyl ether, chemically known as (2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol, is a lignan compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

(+)-Lariciresinol dimethyl ether belongs to a class of compounds known as lignans, which are characterized by their phenolic structures. The specific configuration of this compound contributes to its biological activity. The molecular formula is C22H30O5C_{22}H_{30}O_5, and its structure includes two methoxy groups and a furan ring.

1. Antioxidant Activity

Research indicates that (+)-Lariciresinol dimethyl ether exhibits significant antioxidant properties. In a study evaluating various lignans, it was found that this compound demonstrated potent superoxide radical-scavenging activity with an effective dose (ED50) of approximately 19.2 µM. This activity is comparable to established antioxidants such as butylated hydroxyanisole (BHA) and Trolox, suggesting its potential utility in preventing oxidative stress-related diseases .

2. Antimicrobial Properties

The antimicrobial efficacy of (+)-Lariciresinol dimethyl ether has been investigated against various pathogens. A study showed that it possesses inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent . These findings highlight its role in combating bacterial infections.

3. Anti-inflammatory Effects

In vitro studies have demonstrated that (+)-Lariciresinol dimethyl ether can modulate inflammatory responses. It has been shown to reduce the production of pro-inflammatory cytokines in cell models, suggesting a mechanism through which it may exert protective effects against chronic inflammatory conditions .

The biological activities of (+)-Lariciresinol dimethyl ether can be attributed to several mechanisms:

  • Radical Scavenging : The presence of methoxy groups enhances the compound's ability to donate electrons and neutralize free radicals.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the inflammatory process, thereby reducing inflammation.
  • Modulation of Gene Expression : Some studies suggest that lignans can influence the expression of genes related to antioxidant defense and inflammation .

Study 1: Antioxidant Efficacy

A comparative study on various lignans indicated that (+)-Lariciresinol dimethyl ether showed superior antioxidant activity compared to other tested compounds. The study utilized a modified superoxide radical-scavenging assay to quantify the antioxidant capacity .

Study 2: Antimicrobial Activity

In a controlled laboratory setting, (+)-Lariciresinol dimethyl ether was tested against clinical isolates of Staphylococcus aureus. The results demonstrated significant antibacterial activity, with MIC values indicating effectiveness even at low concentrations .

Q & A

Q. What are the key methodological steps for synthesizing (+)-Lariciresinol dimethyl ether, and how can its purity be validated?

Answer:

  • Synthesis Protocol : Utilize stereoselective coupling of 3,4-dimethoxyphenyl precursors via acid-catalyzed cyclization, as described for analogous lignans . Critical parameters include temperature control (60–80°C) and solvent selection (e.g., THF or DCM) to optimize furan ring formation.
  • Purification : Perform column chromatography using silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate enantiomerically pure product.
  • Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and chiral stationary phases to resolve stereoisomers. Compare retention times with reference standards .

Q. Which analytical techniques are most effective for structural confirmation of (+)-Lariciresinol dimethyl ether?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to identify methoxy groups (δ 3.70–3.85 ppm for OCH3_3) and furan protons (δ 4.10–4.50 ppm). NOESY correlations can confirm stereochemistry at C2, C3, and C4 .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+^+ at m/z 360.40) to verify molecular formula (C20_{20}H24_{24}O6_6) .
  • X-ray Crystallography : For unambiguous stereochemical assignment, grow single crystals in ethanol and analyze diffraction patterns .

Q. How should researchers integrate theoretical frameworks into studies of lignan derivatives like (+)-Lariciresinol dimethyl ether?

Answer:

  • Link experiments to lignan biosynthesis pathways (e.g., oxidative coupling of coniferyl alcohol derivatives) or structure-activity relationship (SAR) models for antioxidant properties .
  • Apply computational tools (e.g., DFT) to predict electronic effects of methoxy substituents on radical scavenging activity .

Advanced Research Questions

Q. How can stereochemical discrepancies in (+)-Lariciresinol dimethyl ether derivatives impact biological activity, and how are these resolved experimentally?

Answer:

  • Impact : Minor stereochemical variations (e.g., R vs. S configuration at C3) may alter binding affinity to enzymes like human estrogen receptors. For example, (2S,3R) configurations show higher anti-inflammatory activity than (2R,3S) analogs .
  • Resolution : Use chiral auxiliaries during synthesis or enzymatic resolution (e.g., lipase-mediated kinetic separation) to isolate desired enantiomers .

Q. What strategies address contradictions in spectral data or bioactivity results for (+)-Lariciresinol dimethyl ether?

Answer:

  • Spectral Contradictions : Re-examine solvent effects on NMR chemical shifts (e.g., DMSO-d6_6 vs. CDCl3_3) or verify sample purity via TLC. Cross-validate with IR spectroscopy (C-O-C stretches at 1250–1050 cm1^{-1}) .
  • Bioactivity Variability : Standardize assay conditions (e.g., cell line passage number, incubation time) and include positive controls (e.g., quercetin for antioxidant assays). Perform dose-response curves to confirm EC50_{50} consistency .

Q. What computational methodologies predict the pharmacokinetic or toxicological profiles of (+)-Lariciresinol dimethyl ether?

Answer:

  • ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.8), blood-brain barrier permeability, and CYP450 metabolism .
  • Toxicity Screening : Apply molecular docking (AutoDock Vina) to assess interactions with hERG channels or Ames test simulations for mutagenicity .

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